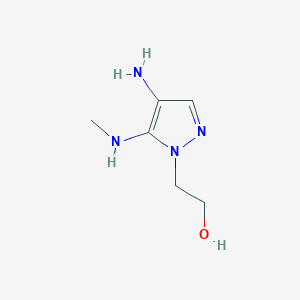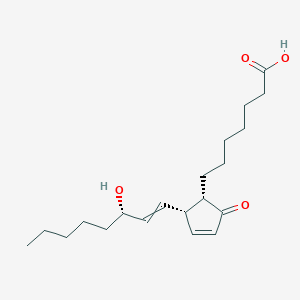
3-Amino-2-methylpropansäure-Hydrochlorid
Übersicht
Beschreibung
3-Amino-2-methylpropanoic acid hydrochloride: is a chemical compound with the molecular formula C4H10ClNO2. It is a derivative of 3-amino-2-methylpropanoic acid, where the amino group is attached to the β-carbon (the carbon two atoms away from the carboxylate group). This compound is often used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-2-methylpropanoic acid hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various amino acid derivatives and peptides.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. It is explored for its role in developing drugs targeting specific enzymes and receptors.
Industry: In industrial applications, 3-amino-2-methylpropanoic acid hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Wirkmechanismus
Target of Action
3-Amino-2-methylpropanoic acid, also known as α-Methyl-β-alanine, is primarily involved in the pyrimidine degradation pathway . The compound is a product of the conversion of N-carbamyl-beta-aminoisobutyric acid by the enzyme Beta-ureidopropionase (EC 3.5.1.6) . This enzyme is the primary target of the compound and plays a crucial role in the last step of pyrimidine degradation .
Mode of Action
It is known that the compound interacts with its target enzyme, beta-ureidopropionase, to facilitate the degradation of pyrimidines . This interaction results in changes in the biochemical pathways related to pyrimidine metabolism .
Biochemical Pathways
3-Amino-2-methylpropanoic acid is involved in the pyrimidine degradation pathway . It is produced from the conversion of N-carbamyl-beta-aminoisobutyric acid by the enzyme Beta-ureidopropionase . This is the last step in the degradation of pyrimidines, which are key components of nucleic acids . The downstream effects of this pathway include the production of beta-alanine, a component of several biochemically significant compounds .
Result of Action
The molecular and cellular effects of 3-Amino-2-methylpropanoic acid’s action are primarily related to its role in pyrimidine degradation . By facilitating the last step of this process, the compound contributes to the regulation of nucleic acid metabolism . Deficiency in the enzyme Beta-ureidopropionase, with which the compound interacts, is associated with neurological abnormalities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-methylpropanoic acid hydrochloride typically involves the reaction of 3-amino-2-methylpropanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
3-Amino-2-methylpropanoic acid+HCl→3-Amino-2-methylpropanoic acid hydrochloride
Industrial Production Methods: In industrial settings, the production of 3-amino-2-methylpropanoic acid hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product in solid form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Amino-2-methylpropanoic acid hydrochloride can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amino acids.
Vergleich Mit ähnlichen Verbindungen
3-Amino-2-methylpropanoic acid: The parent compound without the hydrochloride salt.
3-Amino-2-hydroxypropanoic acid hydrochloride: A similar compound with a hydroxyl group instead of a methyl group.
2-Methyl-3-(methylamino)propanoic acid hydrochloride: A derivative with a methylamino group.
Uniqueness: 3-Amino-2-methylpropanoic acid hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a methyl group on the propanoic acid backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
3-amino-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGBOMJVYQTWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502513 | |
| Record name | 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28267-25-6 | |
| Record name | 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)









